molecular formula C15H16N4OS B2981349 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1226447-10-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2981349
CAS No.: 1226447-10-4
M. Wt: 300.38
InChI Key: RJMNDSWDKUJDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2319840-81-6) is a synthetic small molecule with a molecular formula of C19H20N4OS and a molecular weight of 352.45 g/mol . This compound features a distinct molecular architecture that hybridizes a benzo[d]thiazole core with a 3,5-dimethylpyrazole moiety through a carboxamide-linked ethyl spacer. This structural motif is of significant interest in medicinal chemistry, as both benzothiazole and pyrazole subunits are recognized as privileged scaffolds in the development of bioactive compounds . While the specific biological data for this exact molecule is under investigation, research on closely related analogs provides strong rationale for its research value. Structurally similar benzothiazole-pyrazole hybrids have demonstrated a range of promising biological activities in preclinical studies. Notably, such compounds have been synthesized and evaluated for potent anticonvulsant properties in maximal electroshock (MES) seizure models, with some derivatives exhibiting efficacy superior to standard drugs like sodium valproate and acting via modulation of the GABAergic system . Furthermore, hybrid molecules incorporating these pharmacophores have shown potent inhibitory activity against key enzymatic targets in oncology research, such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are overexpressed in a variety of human solid tumours . The design of this compound makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in these domains, particularly for screening against kinase targets and in central nervous system (CNS) disorder models. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs, for biochemical assay development, or as a standard in analytical studies.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-9-11(2)19(18-10)8-7-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNDSWDKUJDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine to form the pyrazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Introduction of various functional groups leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Medicine: The compound's unique structure makes it a candidate for drug discovery, especially in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.

Industry: Its chemical properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and benzo[d]thiazole moieties may interact with enzymes or receptors, modulating biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Features and Modifications:

The compound’s closest analogs include derivatives with variations in the heterocyclic core, linker groups, and substituents. Below is a comparative analysis based on structural and functional data from the evidence:

Compound Core Structure Linker/Substituent Key Properties/Activities Reference
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole Ethyl-carboxamide + 3,5-dimethylpyrazole Hypothesized enzyme inhibition (inferred) -
Compound 89 (Sherid et al.) Benzo[d]thiazole-thiophene Sulfonamide + 3,5-dimethylpyrazole Anthrax lethal factor inhibition (IC₅₀ ~ 0.2 µM)
Compound 3e (Novel Benzothiazole Derivatives) Benzo[d]thiazole Cycloheptyl-carboxamide + propoxy chain Multitargeted ligand (e.g., cholinesterase inhibition)
AR-14 (Bulg. Chem. Commun.) Benzo[d]oxazole-thiadiazole Acetamide + 3,5-dimethylpyrazole IR spectral similarity (C=O, C=N stretches)

Critical Observations:

Linker Flexibility vs. Rigidity :

  • The ethyl-carboxamide linker in the target compound offers greater conformational flexibility compared to the rigid sulfonamide linker in Compound 89 . This flexibility may enhance binding to dynamic enzyme pockets but reduce selectivity.
  • In contrast, the propoxy chain in Compound 3e introduces bulkier substituents, which may improve lipophilicity but reduce aqueous solubility .

Heterocyclic Substitutions: The 3,5-dimethylpyrazole group is conserved in both the target compound and Compound 87. This group is known to enhance metabolic stability by resisting oxidative degradation . Replacing benzo[d]thiazole with benzo[d]oxazole (as in AR-14) alters electronic properties, as evidenced by IR spectral shifts (e.g., C=O stretch at 1603 cm⁻¹ in AR-14 vs. ~1650 cm⁻¹ in thiazole derivatives) .

Biological Activity :

  • Compound 89’s sulfonamide-linked pyrazole demonstrates potent anthrax lethal factor inhibition, suggesting that the target compound’s carboxamide variant may require optimization for similar efficacy .
  • Compound 3e’s cycloheptyl group confers cholinesterase inhibitory activity, highlighting the impact of N-substituents on target specificity .

Physicochemical and Spectral Comparisons

Spectral Data:

  • IR Spectroscopy : The target compound’s benzo[d]thiazole core is expected to show C=O stretches near 1603–1650 cm⁻¹ and C=N stretches at ~1562 cm⁻¹, consistent with AR-14 and other analogs .
  • NMR : While specific data for the target compound are unavailable, Compound 89’s ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) suggests similar aromatic shielding patterns for the benzo[d]thiazole moiety .

Solubility and Lipophilicity:

  • The 3,5-dimethylpyrazole group likely improves lipophilicity (clogP ~2.5–3.5) compared to unsubstituted pyrazole analogs. However, the ethyl-carboxamide linker may mitigate excessive hydrophobicity, enhancing bioavailability relative to sulfonamide-linked derivatives .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1226447-10-4
  • Molecular Formula : C₁₅H₁₆N₄OS
  • Molecular Weight : 300.4 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

1. Anticonvulsant Activity

Research has indicated that derivatives of benzothiazole, particularly those containing pyrazole moieties, demonstrate significant anticonvulsant properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole have been evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results in seizure protection and neurotoxicity assessments .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies indicate that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

3. Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties. The presence of the thiazole ring contributes to the modulation of inflammatory mediators, making these compounds candidates for further investigation in inflammatory disease models .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It might bind to receptors that regulate neurotransmitter release or cell survival, influencing both anticonvulsant and anticancer effects.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyFocusFindings
Wang et al. (2012)Antifungal ActivityDemonstrated that pyrazole derivatives exhibit significant antifungal effects.
Ganga-Reddy et al. (2016)Anticancer ActivityFound that benzothiazole derivatives inhibit tumor growth in vitro and in vivo models.
Hu et al. (2018)Anti-inflammatory ActivityReported that certain benzothiazoles can reduce inflammation markers in animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound’s synthesis typically involves coupling benzothiazole-2-carboxylic acid derivatives with pyrazole-containing amines. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., DMF or acetonitrile) under reflux .
  • Pyrazole-ethyl linker introduction : React 3,5-dimethylpyrazole with ethylenediamine derivatives via nucleophilic substitution, followed by purification via column chromatography .
  • Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to enhance yields beyond 70% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming the pyrazole and benzothiazole moieties?

  • Methodology :

  • 1H/13C NMR : Assign protons in the pyrazole ring (δ 2.2–2.5 ppm for methyl groups) and benzothiazole aromatic protons (δ 7.5–8.3 ppm). Confirm the ethyl linker via triplet signals (δ 3.5–4.0 ppm) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error to confirm the molecular formula .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning protons in the pyrazole-ethyl linker region?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 40–60°C) to reduce rotational barriers .
  • 2D NMR (COSY, HSQC) : Correlate adjacent protons and carbons to unambiguously assign the ethyl linker’s CH₂ groups and pyrazole substituents .
  • Comparative analysis : Cross-reference with structurally analogous compounds, such as N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide, which shares similar pyrazole-ethyl motifs .

Q. What strategies are recommended for evaluating the in vitro biological activity of this compound, especially in neuropharmacological contexts?

  • Methodology :

  • Target-specific assays : Screen for cholinesterase inhibition (e.g., acetylcholinesterase IC₅₀) using Ellman’s method, given structural similarities to benzothiazole derivatives with neuroactive profiles .
  • Cytotoxicity profiling : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to differentiate therapeutic efficacy from off-target toxicity .
  • Molecular docking : Model interactions with Alzheimer’s-related targets (e.g., Aβ plaques) using software like AutoDock, leveraging the benzothiazole moiety’s π-π stacking potential .

Q. How does X-ray crystallography contribute to resolving ambiguities in the molecular configuration of this compound, particularly regarding substituent orientations?

  • Methodology :

  • Co-crystallization : Grow single crystals with solvents like DMSO/ethanol mixtures and perform diffraction studies (e.g., SHELXL refinement) to determine bond angles and torsional strain in the pyrazole-ethyl linker .
  • Electron density maps : Analyze substituent orientations (e.g., 3,5-dimethyl groups on pyrazole) to validate synthetic pathways and rule out regioisomeric byproducts .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in dihedral angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.